4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-(4-methoxyphenyl)pyrimidine-5-carboxamide
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Overview
Description
4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-(4-methoxyphenyl)pyrimidine-5-carboxamide: is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyrimidine ring substituted with an amino group, a cyclohexylpiperazine moiety, and a methoxyphenyl group, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-(4-methoxyphenyl)pyrimidine-5-carboxamide typically involves multiple steps, starting with the formation of the pyrimidine core. One common approach is to react a suitable pyrimidine derivative with 4-cyclohexylpiperazine under controlled conditions to introduce the piperazine ring
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The methoxyphenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents are iron (Fe) and hydrogen gas (H₂).
Substitution: : Nucleophiles such as alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of nitro derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted phenyl derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-(4-methoxyphenyl)pyrimidine-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and target of interest.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the cyclohexylpiperazine moiety and the methoxyphenyl group. Similar compounds include:
4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-(2-fluorobenzyl)pyrimidine-5-carboxamide
4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-(2-fluorophenyl)methylpyrimidine-5-carboxamide
These compounds share the pyrimidine core and the cyclohexylpiperazine moiety but differ in the substituents attached to the pyrimidine ring, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-(4-methoxyphenyl)pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2/c1-30-18-9-7-16(8-10-18)25-21(29)19-15-24-22(26-20(19)23)28-13-11-27(12-14-28)17-5-3-2-4-6-17/h7-10,15,17H,2-6,11-14H2,1H3,(H,25,29)(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHHKZPZJVXRLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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